molecular formula C13H20N2O B2605803 2-[(4-Methoxypiperidin-1-yl)methyl]-6-methylpyridine CAS No. 2034462-17-2

2-[(4-Methoxypiperidin-1-yl)methyl]-6-methylpyridine

Cat. No.: B2605803
CAS No.: 2034462-17-2
M. Wt: 220.316
InChI Key: RHGWEDFPZKRLHA-UHFFFAOYSA-N
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Description

2-[(4-Methoxypiperidin-1-yl)methyl]-6-methylpyridine is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxypiperidin-1-yl)methyl]-6-methylpyridine typically involves the reaction of 4-methoxypiperidine with 6-methylpyridine under specific conditions. One common method includes:

    Starting Materials: 4-methoxypiperidine and 6-methylpyridine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction.

    Purification: The product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.

    Catalytic Processes: The use of catalysts can enhance the reaction rate and selectivity, making the process more economical.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxypiperidin-1-yl)methyl]-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[(4-Methoxypiperidin-1-yl)methyl]-6-methylpyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxypiperidin-1-yl)methyl]-6-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors in biological systems, leading to a physiological response.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

    Signal Transduction: Modulating signal transduction pathways, which can influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylpiperidin-1-yl)methyl]-6-methylpyridine
  • 2-[(4-Ethoxypiperidin-1-yl)methyl]-6-methylpyridine
  • 2-[(4-Hydroxypiperidin-1-yl)methyl]-6-methylpyridine

Uniqueness

2-[(4-Methoxypiperidin-1-yl)methyl]-6-methylpyridine stands out due to its methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may impart unique properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-methoxypiperidin-1-yl)methyl]-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11-4-3-5-12(14-11)10-15-8-6-13(16-2)7-9-15/h3-5,13H,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGWEDFPZKRLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2CCC(CC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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